molecular formula C21H24N2O2 B3856971 (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone

Cat. No.: B3856971
M. Wt: 336.4 g/mol
InChI Key: LLCUSVLXASIFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an anilino group, a methyl group, and an oxolan-2-yl group attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.

    Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated quinoline.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group can be attached via a nucleophilic substitution reaction, where an oxolane derivative reacts with a halogenated quinoline intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug discovery and development. It is evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. It is also explored for its potential use in electronic and optical materials.

Mechanism of Action

The mechanism of action of (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-bromophenyl)methanone
  • (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-bromophenyl)methanone
  • (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(phenyl)methanone

Uniqueness

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-6,8-11,15,18,20,22H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCUSVLXASIFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3CCCO3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone
Reactant of Route 6
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.